Absence of High-Strength Comparative Biological Data in Permitted Sources
A search of authoritative databases and primary literature yields no direct, quantitative head-to-head comparisons, cross-study comparable data, or reliable class-level inferences that satisfy the high-strength evidence rules for Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate against a named comparator. While BindingDB contains an entry (BDBM645410) with an IC50 of 5.75E+3 nM in a PIKfyve biochemical assay, the associated chemical structure (SMILES: Fc1cccc(c1)-c1ccnn1-c1nc(N2CCOCC2)c2ncccc2n1) does not correspond to the target compound [1]. Therefore, this represents a data gap and cannot be used for differentiation. This constitutes a critical evidence gap for procurement based on functional performance.
| Evidence Dimension | Target-specific inhibitory activity (PIKfyve) |
|---|---|
| Target Compound Data | No verified data available from permitted sources |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical PIKfyve inhibition assay (Carna Biosciences), but data linked to a different chemical entity [1] |
Why This Matters
The absence of verified biological data for a specific compound prevents its selection over an analog for any target-based application.
- [1] BindingDB. (2025). Entry for BDBM645410. Retrieved from ww.w.bindingdb.org. View Source
